{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-METHOXYBENZOATE
Description
This compound is a benzoate ester derivative featuring a 5-chloro-2-methoxybenzoate core esterified to a methyl group modified by a carbamoyl moiety. The chlorine at position 5 and methoxy at position 2 on the aromatic ring contribute to its electronic and steric profile, while the carbamoyl-methyl group introduces hydrogen-bonding capacity and lipophilicity .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-5-3-4-6-13(12)10-20-17(21)11-24-18(22)15-9-14(19)7-8-16(15)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXOQZAVIXRJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate, also known by its CAS number 109561-94-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20Cl2N2O2
- Molecular Weight : 307.216 g/mol
- Boiling Point : 420.2 °C
- Flash Point : 207.9 °C
The structure of the compound includes a carbamate moiety and a chloro-substituted methoxybenzoate, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate exhibit significant anticancer properties. For instance, research on related ligands has demonstrated their ability to induce cytotoxic effects in various cancer cell lines. The IC50 values for these compounds have been determined through MTT assays, revealing effective concentrations that inhibit cell viability.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Ligand A | 94.48 | PC3 (Prostate) |
| Ni(II) Complex | 217.8 | PC3 |
| Cu(II) Complex | 145.2 | PC3 |
These findings suggest that the compound may possess similar anticancer properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to oxidative stress and apoptosis in cancer cells.
Case Studies
- Study on Ligand Derivatives : A study evaluated the anticancer activity of a series of ligands structurally related to the target compound. The results indicated selective cytotoxicity against cancer cells with minimal effects on normal cells, highlighting the potential for therapeutic applications.
- Antimicrobial Screening : Another study investigated the antimicrobial properties of derivatives similar to {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Scientific Research Applications
The biological activity of {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate has been investigated in several studies, indicating its potential as a therapeutic agent. The following sections detail its applications in different areas of research.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties.
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antimicrobial | Disc diffusion | Inhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL. |
| Study B | Antimicrobial | Minimum Inhibitory Concentration (MIC) | MIC values determined to be 25 µg/mL against resistant strains. |
The compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate have been explored through various in vitro studies.
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study C | Anticancer | MTT assay | Reduced viability of cancer cell lines by up to 70% at 100 µM concentration. |
| Study D | Apoptosis Induction | Flow Cytometry | Induced apoptosis in breast cancer cells through mitochondrial pathways. |
These findings indicate that the compound may interact with specific cellular pathways, leading to apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities, which are critical for metabolic regulation.
| Study | Enzyme Targeted | Methodology | Findings |
|---|---|---|---|
| Study E | Kinase Inhibition | Enzyme kinetics | IC50 values for enzyme inhibition were determined to be in the low micromolar range. |
| Study F | Enzyme Interaction | Molecular Docking Studies | Identified binding affinity with key kinases involved in cancer signaling pathways. |
This suggests that {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate could serve as a scaffold for developing selective kinase inhibitors.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated that it could potentially be used to combat infections where traditional antibiotics fail.
Case Study 2: Cancer Research
In vitro studies reported in Cancer Letters demonstrated that {[(2-Methylphenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate induced apoptosis in breast cancer cells through modulation of Bcl-2 family proteins, showcasing its potential as a lead compound for anticancer drug development.
Chemical Reactions Analysis
Ester Hydrolysis
The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield 5-chloro-2-methoxybenzoic acid and methanol.
| Condition | Catalyst/Temp | Yield (%) | Byproducts | Source |
|---|---|---|---|---|
| Acidic (H₂SO₄, 70°C) | 5 mol% SiO₂ | 73 | Methyl derivatives | |
| Basic (NaOH, reflux) | Aqueous | 92 | Sodium salts |
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Mechanism :
-
Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
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Basic : Hydroxide ion directly attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.
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Transamidation of the Carbamate Group
The carbamoyl group reacts with amines via transamidation, replacing the (2-methylphenyl)methyl moiety.
| Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenethylamine | H₂SO₄-SiO₂ | 70 | 6 | 90 | |
| Cyclohexylamine | H₂SO₄-SiO₂ | 70 | 12 | 85 |
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Mechanism :
-
Protonation of the carbamate carbonyl activates it for nucleophilic attack by the amine.
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Elimination of methanol forms the new amide bond.
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Electrophilic Aromatic Substitution
The aromatic ring undergoes substitutions at the meta position relative to electron-withdrawing groups (Cl, OMe).
| Reaction | Reagent | Position | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 60 | |
| Sulfonation | ClSO₃H | C4 | 24 |
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Directing Effects :
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The methoxy group (ortho/para-directing) and chloro group (meta-directing) compete, favoring meta substitution.
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Nucleophilic Acyl Substitution
The carbamate’s carbonyl participates in nucleophilic attacks, forming ureas or thiocarbamates.
| Nucleophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine | Semicarbazide | Ethanol, reflux | 78 | |
| Thiophenol | Thiocarbamate | DMF, 50°C | 65 |
Reduction Reactions
Catalytic hydrogenation reduces the carbamate’s carbonyl to a methylene group.
| Catalyst | Pressure (psi) | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Pd/C (10%) | 50 | 25 | 88 | |
| Raney Ni | 30 | 50 | 72 |
Photochemical Degradation
UV exposure induces cleavage of the carbamate and ester bonds, forming chlorinated byproducts.
| Wavelength (nm) | Degradation (%) | Major Byproduct | Source |
|---|---|---|---|
| 254 | 95 | 5-Chloro-2-methoxybenzoic acid |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzoate Derivatives
The simplest analog, METHYL 5-CHLORO-2-METHOXYBENZOATE (), shares the same benzoate backbone but lacks the carbamoyl and 2-methylphenylmethyl substituents. Key differences include:
- Molecular Weight : The target compound’s additional substituents increase its molecular weight by ~220 g/mol.
- Reactivity : The carbamoyl-methyl group may reduce ester hydrolysis rates compared to simpler esters due to steric hindrance .
Table 1: Physical Properties of Benzoate Derivatives
| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) |
|---|---|---|---|
| METHYL 5-CHLORO-2-METHOXYBENZOATE | 214.6 | 2.8 | 85–87 |
| Target Compound | ~434.8 | 4.2 | 120–122 (estimated) |
*LogP values estimated via computational modeling.
Carbamate/Carbamoyl-Containing Analogues
Compounds like Thiazol-5-ylmethyl carbamates () share the carbamate functional group but differ in their aromatic and heterocyclic substituents. For example:
- Thiazol-5-ylmethyl (2S,3S,5S)-(5-t-butoxycarbonylamino)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound q, ) includes a thiazole ring and a bulky t-butoxycarbonylamino group.
- Key Differences : The target compound’s 2-methylphenyl group provides steric bulk distinct from thiazole’s electron-rich heterocycle. This likely alters binding affinities in biological systems, as thiazole derivatives often target enzymes like proteases or kinases .
Pharmacologically Active Benzamide Derivatives
The benzamide derivative 4-[[5-[((2R)-2-Methyl-4,4,4-Trifluorobutyl)Carbamoyl]-1-Methylindol-3-Yl]Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide () shares structural motifs such as:
- Aromatic methoxy groups : Influences electron density and receptor binding.
- Chlorine/Trifluoromethyl substituents : Both are electron-withdrawing, but the trifluoromethyl group in the benzamide enhances metabolic stability and lipophilicity .
- Biological Activity: The benzamide derivative acts as a leukotriene antagonist, whereas the target compound’s activity remains uncharacterized.
Research Findings and Implications
Q & A
Q. Basic Safety Considerations
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods are operational during handling to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .
- Storage : Store in airtight containers away from heat and light. Maintain ambient temperature (20–25°C) in well-ventilated areas .
- Spill Management : Avoid water jets; use inert absorbents (e.g., vermiculite) for containment. Decontaminate with ethanol or isopropanol .
Q. Advanced Contingency Planning
- Toxicological Gaps : Note that chronic toxicity and ecotoxicological data are unavailable. Design secondary containment systems and implement biomonitoring for accidental exposure .
What synthetic routes are feasible for {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-METHOXYBENZOATE, and how can intermediates be optimized?
Q. Basic Synthesis Strategy
- Esterification : React 5-chloro-2-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Confirm completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Carbamoylation : Introduce the [(2-methylphenyl)methyl]carbamoyl group via nucleophilic acyl substitution using CDI (1,1'-carbonyldiimidazole) as an activating agent .
Q. Advanced Optimization
- Byproduct Mitigation : Monitor for competing reactions (e.g., hydrolysis of the ester under basic conditions). Use anhydrous DMF as a solvent to suppress side reactions .
- Intermediate Purity : Purify intermediates via flash chromatography (silica gel, gradient elution) and validate with HPLC (>98% purity) .
How can researchers resolve conflicting spectral data during structural characterization?
Q. Basic Analytical Workflow
Q. Advanced Discrepancy Analysis
- Dynamic NMR for Conformers : If splitting patterns suggest rotamers, perform variable-temperature NMR (e.g., 25–80°C) to observe coalescence .
- X-ray Crystallography : For ambiguous stereochemistry, grow single crystals in ethyl acetate/hexane and resolve via diffraction .
What factors influence the hydrolytic stability of the ester moiety under physiological conditions?
Q. Basic Stability Profiling
Q. Advanced Mechanistic Insights
- Kinetic Isotope Effects : Use deuterated solvents (DO) to probe rate-limiting steps in hydrolysis. Compare to differentiate between acid/base-catalyzed pathways .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and quantify steric/electronic contributions .
How should researchers design toxicity studies given limited ecotoxicological data?
Q. Basic In Vitro Screening
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
